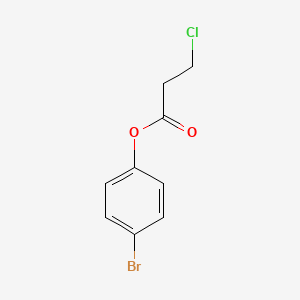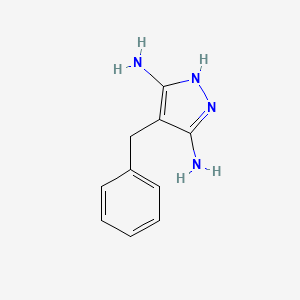
2-Bromo-3,5-dichloro-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,5-dichloro-6-methylpyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-3,5-dichloro-6-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 3,5-dichloro-6-methylpyridine using bromine or bromine-containing reagents under controlled conditions. Another method includes the use of bromotrimethylsilane to introduce the bromine atom into the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,5-dichloro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
2-Bromo-3,5-dichloro-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,5-dichloro-6-methylpyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group can also affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the chlorine atoms.
3-Bromo-2-chloro-6-methylpyridine: Contains one less chlorine atom.
2,6-Dibromopyridine: Contains two bromine atoms instead of a combination of bromine and chlorine.
Uniqueness
2-Bromo-3,5-dichloro-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a valuable intermediate for synthesizing a wide range of derivatives. Its unique combination of substituents allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H4BrCl2N |
|---|---|
Poids moléculaire |
240.91 g/mol |
Nom IUPAC |
2-bromo-3,5-dichloro-6-methylpyridine |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-4(8)2-5(9)6(7)10-3/h2H,1H3 |
Clé InChI |
HMPZFURASSXGPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)











